3,6-Dichloro-2-fluorobenzamide
Overview
Description
3,6-Dichloro-2-fluorobenzamide is a chemical compound with the molecular formula C7H4Cl2FNO and a molecular weight of 208.02 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H4Cl2FNO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12)
. This indicates the presence of chlorine, fluorine, and nitrogen atoms in the benzamide structure. Physical And Chemical Properties Analysis
This compound is a solid substance at ambient temperature .Scientific Research Applications
Charge Density and Intermolecular Interactions
Research by Hathwar and Row (2011) in "Crystal Growth & Design" explored charge density distribution in closely related compounds to 3,6-Dichloro-2-fluorobenzamide. They conducted high-resolution X-ray diffraction studies on 2-chloro-4-fluorobenzoic acid and 4-fluorobenzamide, noting significant intermolecular interactions, including Cl···F and F···F types. These findings help in understanding molecular interactions in compounds similar to this compound (Hathwar & Row, 2011).
Spin-Spin Couplings in Hydrogen Bonds
Alkorta et al. (2009) in "Magnetic Resonance in Chemistry" investigated spin-spin couplings in 2-fluorobenzamide, a compound structurally similar to this compound. Their findings revealed insights into the behavior of intramolecular NH···F hydrogen bonds, significant for understanding molecular dynamics in related compounds (Alkorta et al., 2009).
Antimicrobial Applications
A study by Desai, Rajpara, and Joshi (2013) in the "Journal of Fluorine Chemistry" discussed the synthesis of fluorobenzamides and their antimicrobial properties. They identified specific fluorine positions in the benzoyl group as critical for enhancing antimicrobial activity. This research suggests potential antimicrobial applications for compounds like this compound (Desai et al., 2013).
Photocatalytic Degradation
Torimoto et al. (1996) in "Environmental Science & Technology" explored the photodecomposition of propyzamide, a compound related to this compound. Their research on photocatalysts, including TiO2-loaded adsorbent supports, offers insights into the environmental applications of such compounds for degrading pollutants (Torimoto et al., 1996).
Crystal Structures and Conformation
Research by Suchetan et al. (2016) in "Acta Crystallographica Section E" focused on crystal structures of N-(arylsulfonyl)-4-fluorobenzamides. Understanding the crystal structures and molecular conformations of these compounds can provide valuable insights into the physical and chemical properties of similar molecules like this compound (Suchetan et al., 2016).
properties
IUPAC Name |
3,6-dichloro-2-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGHBQNKCZPAQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306566 | |
Record name | 3,6-Dichloro-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
916420-64-9 | |
Record name | 3,6-Dichloro-2-fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916420-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dichloro-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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